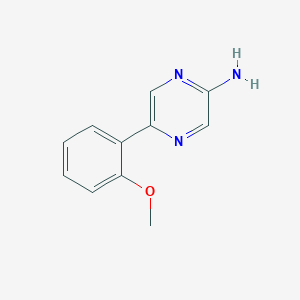

5-(2-Methoxyphenyl)pyrazin-2-amine

概要

説明

5-(2-Methoxyphenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 2-methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-methoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as TiCl4, which facilitates the formation of the desired product . Another method involves the use of Suzuki-Miyaura cross-coupling reactions, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl/heteroaryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(2-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazine compounds, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrazine compounds exhibit promising anticancer properties. For instance, the compound has been investigated for its ability to inhibit specific kinases associated with cancer progression. A study highlighted the synthesis of 2,6-disubstituted pyrazines that demonstrated potent inhibition of CSNK2A, a kinase involved in tumorigenesis, with IC50 values in the nanomolar range . The structural modifications on the pyrazine ring significantly influenced the selectivity and potency against cancer cell lines.

Antiviral Properties

In addition to anticancer activity, 5-(2-Methoxyphenyl)pyrazin-2-amine has been explored for its antiviral effects. Compounds derived from this structure have shown effectiveness against viral replication, particularly in models simulating coronaviruses. The relationship between kinase inhibition and antiviral activity was established, indicating that modifications to the pyrazine scaffold can enhance therapeutic efficacy against viral pathogens .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as amination and cross-coupling techniques. The unique electronic properties imparted by the methoxy group enhance reactivity and selectivity during synthetic transformations .

Ligand in Coordination Chemistry

This compound has also been employed as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable for synthesizing metal complexes that exhibit unique catalytic properties or enhanced stability in various chemical reactions.

Biological Studies

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies have shown that it can modulate enzyme activities and influence signaling pathways critical for cell proliferation and survival. Understanding these mechanisms is essential for developing targeted therapies that leverage these interactions for therapeutic benefits .

| Compound | Target Kinase | IC50 (nM) | Activity Type |

|---|---|---|---|

| 4-Carboxyphenyl derivative | CSNK2A | 9 | Anticancer |

| 6-Isopropoxyindole analogue | PIM3 | <3 | Antiviral |

| Ortho-methoxy aniline derivative | CSNK2A | 30 | Antiviral |

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amination | Microwave irradiation | 69 |

| Cross-coupling | Pd-catalyzed Sonogashira | 63-96 |

| Cyclization | t-BuOK mediated | Good |

Case Studies

-

CSNK2A Inhibition Study

A recent study evaluated the efficacy of various pyrazine derivatives against CSNK2A, revealing that modifications at the 6-position significantly enhanced selectivity and potency . The findings suggest that further exploration into structural variations could lead to more effective anticancer agents. -

Antiviral Activity Assessment

Another investigation focused on the antiviral properties of pyrazine derivatives against murine hepatitis virus (MHV). The results indicated a correlation between kinase inhibition and antiviral efficacy, emphasizing the potential of these compounds as dual-action therapeutics .

作用機序

The mechanism of action of 5-(2-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrazine derivatives such as:

Uniqueness

What sets 5-(2-Methoxyphenyl)pyrazin-2-amine apart from these similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

生物活性

5-(2-Methoxyphenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O. Its structure includes a pyrazine ring substituted with a methoxyphenyl group, which is believed to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in different disease models.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain bacterial strains.

- Anticancer Potential : Some studies have indicated that it could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially through modulation of oxidative stress pathways.

Antimicrobial Studies

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting its potential as an anti-tubercular agent .

Anticancer Research

In a separate investigation focusing on cancer therapeutics, this compound was tested for its effects on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-(2-methoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOCFVJFFOLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。